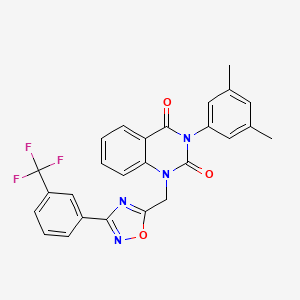
3-(3,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N4O3 and its molecular weight is 492.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Research has been conducted on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural resemblance to the specified compound, focusing on their cytotoxic activities against various cancer cell lines. These compounds have shown potent cytotoxicity, with some exhibiting IC(50) values less than 10 nM. Such studies are crucial for the development of new anticancer agents (Deady et al., 2003).
Electron-Transport Materials for Optoelectronics
A series of derivatives containing quinoxaline and pyrazine moieties have been synthesized, which are analogous to the chemical structure . These materials demonstrate high electron mobilities and are effective as electron-transport materials in organic light-emitting devices. This research highlights the potential application of such compounds in the development of advanced optoelectronic devices (Huang et al., 2006).
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O3/c1-15-10-16(2)12-19(11-15)33-24(34)20-8-3-4-9-21(20)32(25(33)35)14-22-30-23(31-36-22)17-6-5-7-18(13-17)26(27,28)29/h3-13H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOFZYASSFWBNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2402865.png)

![N-(furan-2-ylmethyl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2402868.png)

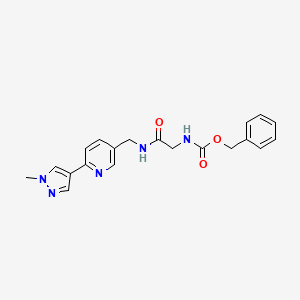
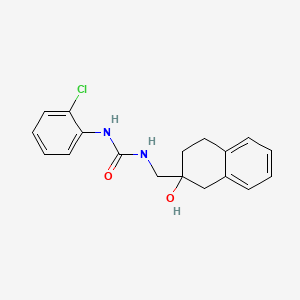
![N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402876.png)
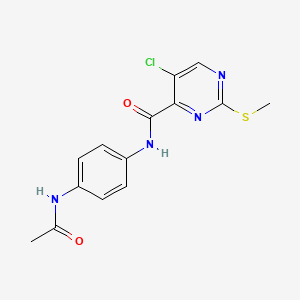
![2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate](/img/structure/B2402879.png)
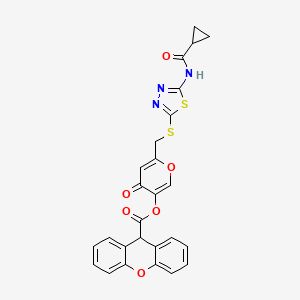
![2-Chloro-1-[3-(5-cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one](/img/structure/B2402882.png)
![2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B2402884.png)

